molecular formula C3Cl6O3 B027547 Triphosgene CAS No. 32315-10-9

Triphosgene

Cat. No. B027547
CAS RN: 32315-10-9
M. Wt: 296.7 g/mol
InChI Key: UCPYLLCMEDAXFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triphosgene was first prepared in the late 19th century, but its widespread application in organic synthesis only began a few decades ago. It is synthesized through the photo-catalyzed chlorination of dimethyl carbonate using either solvent-based technology with tetrachloromethane or solvent-free technology only utilizing dimethyl carbonate itself (L. Zhong, 2007).

Molecular Structure Analysis

The molecular structure of triphosgene comprises a central carbonate group with two trichloromethyl groups attached. This structure allows it to act as a source of phosgene in situ, facilitating a range of chemical transformations while mitigating the risks associated with phosgene gas.

Chemical Reactions and Properties

Triphosgene is highly versatile in organic synthesis, enabling the preparation of organohalides, acid chlorides, isocyanates, carbonyl addition adducts, heterocycles, and more. It offers similar or even better yields compared to phosgene in reactions with alcohols, amines, carboxylic acids, aldehydes, and amides (Liu Yu, 2004). Its applications span complex molecule synthesis, polymer synthesis, and techniques such as flow chemistry and solid-phase synthesis.

Physical Properties Analysis

As a solid reagent, triphosgene has a higher degree of stability and safety compared to phosgene gas. It is easy to store and handle under standard laboratory conditions, which significantly reduces the risks associated with its use.

Chemical Properties Analysis

Triphosgene exhibits a broad reactivity profile, efficiently participating in reactions under mild conditions and often at room temperature. Its reactivity encompasses the formation of chlorides, chloroformates, carbonates, polycarbonates, aldehydes, ureas, isocyanides, anhydrides, various heterocycles, and acid chlorides, demonstrating a similar or improved efficiency over phosgene (Moshood O Ganiu et al., 2020).

Scientific Research Applications

  • Synthesis of N-Carboxyanhydrides of Amino Acids : Triphosgene is used to prepare N-carboxyanhydrides of amino acids with long, aliphatic side chains, which is a significant contribution to amino acid research (Daly & Poché, 1988).

  • Preparation of Value-Added Compounds and Polymer Synthesis : It is useful in preparing complex molecules and value-added compounds, including its role in polymer synthesis (Ganiu et al., 2020).

  • Carbonylating Agent for Aza-Peptide Synthesis : As an efficient carbonylating agent, triphosgene aids in the synthesis of aza-peptides, enhancing purity and yield while preserving the side chain (André et al., 1997).

  • Solid-Phase Coupling of Proteinogenic Amino Acids : Its utility extends to the solid-phase coupling of various amino acids, facilitating the synthesis of a wide range of peptides (Fang et al., 2014).

  • Conversion of Biomass Compounds into Chemicals : Triphosgene-assisted one-pot conversion of aldehydes and ketones into nitriles and amides is effective for transforming biomass platform compounds into high-value chemicals and pharmaceutical intermediates (Wei et al., 2021).

  • Catalysis in Biomass Conversions and CO2 Utilization : Triphos-based transition metal complexes are active and selective catalysts in processes related to small molecule activation, biomass conversions, and carbon dioxide utilization (Mellone et al., 2015).

  • Substitute for Phosgene in Chemical Industry : It is considered an ideal substitute for highly toxic phosgene, with applications in the preparation of organic compounds, pharmaceuticals, agricultural chemicals, synthetic dyestuffs, and polymer materials (Zhong, 2007).

  • Phosgene Substitute in Synthesis of Urea-Containing Direct Dyes : Triphosgene is used as a substitute for phosgene in the synthesis of urea-containing direct dyes and intermediates, resulting in high yields (Peng et al., 1996).

  • Organic Synthesis Applications : It finds application in various organic syntheses, providing similar or better yields than phosgene in reactions with different compounds (Liu Yu, 2004).

  • Selective Dehydration of Tertiary Alcohols : Used with DMAP, triphosgene facilitates the chemoselective dehydration of tertiary alcohols, yielding alkenes preferentially with the (E)-geometry (Ganiu et al., 2019).

  • Bromination Reaction of Aromatic Substrates : Triphosgene-oxidized bromide offers excellent para-regioselectivity and high yield in the bromination reaction of aromatic substrates (Yingzhou et al., 2019).

  • Chlorinating Agent for Chloromethylpyridines and Chloropyridines : As a chlorinating agent, it has high selectivity for preparing chloromethylpyridines and chloropyridines from certain oxides (Narendar et al., 2004).

Safety And Hazards

Triphosgene’s low vapor pressure makes it possible for it to reach concentrations that are considered toxicologically unsafe . It is very toxic if inhaled . A toxic gas is emitted if it comes in contact with water . It causes severe skin burns and eye damage .

Future Directions

Triphosgene has been proven to be very useful in facilitating the preparation of a vast scope of value-added compounds, such as organohalides, acid chlorides, isocyanates, carbonyl addition adducts, heterocycles, among others . Furthermore, applications of triphosgene in complex molecules synthesis, polymer synthesis, and other techniques, such as flow chemistry and solid phase synthesis, have also emerged in the literature .

properties

IUPAC Name

bis(trichloromethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYLLCMEDAXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865631
Record name Bis(trichloromethyl) carbonate
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Molecular Weight

296.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphosgene

CAS RN

32315-10-9
Record name Triphosgene
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Record name Bis(trichloromethyl) carbonate
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Record name Methanol, 1,1,1-trichloro-, 1,1'-carbonate
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Record name Bis(trichloromethyl) carbonate
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Record name Bis(trichloromethyl) carbonate
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Record name TRIPHOSGENE
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Synthesis routes and methods I

Procedure details

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide was converted to the corresponding oxazolidinone by reaction with triphosgene. The resulting product was analyzed by proton NMR and the stereochemistry of the product was determined by the coupling constants (J value) for the protons at C-4 and C-5 of the cyclized derivatives. Based on literature values for similar products (Tsuda, M.; Muraoka, Y.; Nagai, M.; Aoyagi, T.; Takeuchi, T. J. Antibiotics 1996, 49, 281-286, Herranz, R.; Castro-Pichel, J.; Vinuesa, S.; Garcia-López. M. T. J. Org. Chem. 1990, 55, 2232, Williams, T. M.; Crumbie, R.; Mosher, H. S. J. Org. Chem. 1985, 50, 91-97), the cis-isomer (J4,5=8.8 Hz) was obtained exclusively from the reaction of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide with triphosgene, indicating that the absolute configuration of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide was (2S,3S).
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Synthesis routes and methods II

Procedure details

In a three-neck flask the solution of triphosgene (10.87 g, 36.63 mmol) in toluene (60 mL) is prepared at room temperature (23° C.), then the reactor is placed in an ice-water cooling bath. In a separate flask (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (20.0 g, 95.55 mmol, purity 99% (HPLC)) and pyridine (3.26 mL, 40.30 mmol) are placed in toluene (80 mL), while heating at 50-70° C. until the whole amount of solid is dissolved. After cooling down to room temperature, the clear toluene solution is transferred into a dropping funnel. The solution is added dropwise within ca. 10 min. to triphosgene in toluene solution. When the addition is complete, the cooling bath is removed and the reactor is submerged in an oil bath. Reaction mixture is heated at 70-80° C., in a mean time thick yellow solid slowly dissolves. Since reaction temperature reaches 50° C., heating and stirring is continued for 45 min., until disappearance of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline signal (TLC control in CH2Cl2—MeOH 95:5, v/v against substrate sample) is observed. After completion of the reaction the mixture is cooled down to room temperature (20-24° C.), filtered through celit to remove precipitated pyridinium hydrochloride. Celit layer is washed with toluene (20 mL). Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture, while heating the condensing flask in a water bath at 60-65° C. The oily residue is dissolved in heptan (200 mL) at reflux and the hot solution is filtered through celit (20 g), washed with heptan before filtration. The celit layer is washed with hot heptan (2×50 mL) after filtration. The excess of solvent (170 mL) is removed under reduced pressure; the condensed solution to ca. ½ volume is left at 5° C. for 12 h. Crystalline, colorless solid is filtered off and washed with heptan (2×15 mL). (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride is obtained in 23.3 g, 90% yield; purity (HPLC) 98.4%; T(onset)=62.7° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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